molecular formula C12H17N5O3 B7773754 MFCD03933730 CAS No. 476481-40-0

MFCD03933730

Cat. No.: B7773754
CAS No.: 476481-40-0
M. Wt: 279.30 g/mol
InChI Key: XVAGOWMZWKFMQA-UHFFFAOYSA-N
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Description

MFCD03933730 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with hydroxyethyl, methyl, and pyrrolidinyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03933730 typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-hydroxyethyl bromide under basic conditions, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD03933730 undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the substituent groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl or hydroxyethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 7-(2-oxoethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione, while reduction can produce 7-(2-hydroxyethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine.

Scientific Research Applications

MFCD03933730 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of MFCD03933730 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pyrrolidinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The purine ring system is essential for the compound’s stability and overall activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in chocolate with mild stimulant effects.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

MFCD03933730 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound’s hydroxyethyl and pyrrolidinyl groups provide additional sites for chemical modification and potential therapeutic applications.

Properties

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-15-9-8(10(19)14-12(15)20)17(6-7-18)11(13-9)16-4-2-3-5-16/h18H,2-7H2,1H3,(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAGOWMZWKFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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